![molecular formula C22H24N4O3 B2636468 3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1797593-42-0](/img/structure/B2636468.png)
3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Description
3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Microwave Synthesis and Antimicrobial Activity
A study by Raval, Desai, and Desai (2012) explored the microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, highlighting their antimicrobial properties. These compounds were characterized by UV, IR, 1H NMR, 13C NMR, Mass, and elemental analysis and showed significant antimicrobial activity (Raval, Desai, & Desai, 2012).
Synthesis and Anticancer Activity
Parveen et al. (2017) synthesized compounds with estrogen receptor binding affinity, showing potential anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These compounds, including substituted 2-amino pyrimidines and quinolines, were evaluated for their cytotoxic activities and provided insights into structure-activity relationships (Parveen et al., 2017).
Antimicrobial and Antifungal Studies
Research by Patel et al. (2012) on s-Triazine-Based Thiazolidinones as antimicrobial agents revealed novel compounds with significant activity against various bacteria and fungi. These findings suggest the potential of such derivatives in combating microbial infections (Patel et al., 2012).
Molecular Modeling and Antagonist Studies
Abou-Seri, Abouzid, and El Ella (2011) conducted a study on quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists. Through synthesis, in vivo hypotensive activity evaluation, and molecular modeling, they identified compounds with promising α1-blocking activity, indicating potential applications in hypertension management (Abou-Seri, Abouzid, & El Ella, 2011).
Biofilm Inhibition Studies
Rasapalli et al. (2020) synthesized 4(3H)-quinazolinonyl aminopyrimidine derivatives for biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Some derivatives showed efficient inhibition of biofilm formation, indicating potential applications in combating biofilm-associated infections (Rasapalli et al., 2020).
properties
IUPAC Name |
3-[3-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-5-4-8-20(24-16)29-17-9-12-25(13-10-17)21(27)11-14-26-15-23-19-7-3-2-6-18(19)22(26)28/h2-8,15,17H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXQELZOZXTARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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